4-(3-Hydroxyphenyl)piperidine

Opioid Receptor Pharmacology Competitive Antagonism Structure-Activity Relationship (SAR)

A foundational opioid antagonist scaffold. The essential 3-hydroxy substitution enables potent binding at μ, κ, and δ receptors. This intermediate is the direct gateway to synthesizing KOR antagonists like JDTic and peripherally selective PAMORAs. Using other 4-arylpiperidines significantly compromises receptor selectivity and potency. Secure this validated building block to support multiple parallel CNS and GI discovery programs.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 110878-71-2
Cat. No. B009838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenyl)piperidine
CAS110878-71-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)O
InChIInChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2
InChIKeyFINLIMGQGJZNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxyphenyl)piperidine (CAS 110878-71-2) Procurement Guide: A Foundational Scaffold for Opioid Receptor Modulator Development


4-(3-Hydroxyphenyl)piperidine (CAS 110878-71-2) is a pivotal chemical intermediate and a core pharmacophore for designing opioid receptor antagonists. This compound, characterized by a piperidine ring substituted at the 4-position with a 3-hydroxyphenyl group, serves as the foundational building block for the widely studied trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists [1]. Its primary biological relevance lies in its ability to bind to opioid receptors (μ, κ, δ) and act as a competitive antagonist, with a demonstrated higher potency at the δ-opioid receptor compared to simpler analogs like 4-phenylpiperidine [2]. This baseline activity makes it an indispensable starting material for structure-activity relationship (SAR) studies aimed at developing selective and potent modulators for pain, psychiatric disorders, and gastrointestinal motility.

4-(3-Hydroxyphenyl)piperidine (CAS 110878-71-2) Critical Differentiation: Why Analogs Cannot Be Simply Substituted


While numerous 4-arylpiperidines exist, substituting 4-(3-Hydroxyphenyl)piperidine with a generic alternative like 4-phenylpiperidine or other hydroxyl-positional isomers is not scientifically valid for programs targeting opioid receptor modulation. The specific 3-hydroxy substitution on the phenyl ring is a critical determinant of high-affinity receptor binding and antagonist potency [1]. Studies have demonstrated that the 3-hydroxyphenyl group is essential for optimal interaction with opioid receptors; its removal or replacement with bioisosteres (e.g., pyridyl or thienyl groups) leads to significant shifts in receptor selectivity and functional activity [2]. Furthermore, the orientation of this hydroxyl group is conformationally restricted in rigid analogs to achieve potency equal to or better than flexible structures, underscoring that even subtle stereoelectronic changes cannot be freely interchanged without compromising the desired pharmacological profile [1]. The quantitative evidence below details the precise performance gaps that necessitate the specific procurement of this foundational scaffold.

4-(3-Hydroxyphenyl)piperidine (CAS 110878-71-2) Head-to-Head Performance Metrics vs. Key Analogs


Comparative δ-Opioid Receptor Antagonist Potency: 4-(3-Hydroxyphenyl)piperidine vs. 4-Phenylpiperidine

4-(3-Hydroxyphenyl)piperidine demonstrates superior competitive antagonist potency at the δ-opioid receptor compared to its simpler analog, 4-phenylpiperidine. This is a foundational differentiator, establishing that the 3-hydroxy moiety is not merely a benign substituent but a critical enhancer of receptor engagement and functional antagonism . This data supports its selection over 4-phenylpiperidine for projects aimed at developing δ-selective antagonists or pan-antagonist leads.

Opioid Receptor Pharmacology Competitive Antagonism Structure-Activity Relationship (SAR)

Functional Potency in κ-Selective Antagonism: A Key Derivative (BU09059) vs. Prototypic Antagonist (norBNI)

A key derivative of the 4-(3-hydroxyphenyl)piperidine scaffold, BU09059, exhibits functional κ-antagonist potency equivalent to the prototypic κ-antagonist norBNI in vivo, but with a significantly shorter duration of action [1]. This demonstrates the scaffold's capacity to yield compounds with precisely tunable pharmacodynamic profiles, addressing a major limitation of earlier κ-antagonists that exhibited ultra-long-lasting effects [2]. The in vivo data confirms that the scaffold is not only potent but also provides a superior platform for developing next-generation κ-antagonists with clinically relevant durations of action.

Kappa Opioid Receptor (KOR) Pharmacology In Vivo Pharmacodynamics Duration of Action

Selectivity Engineering: Achieved KOR Selectivity Through N-Substitution vs. Non-Selective Parent Scaffold

The non-substituted 4-(3-hydroxyphenyl)piperidine parent scaffold is a non-selective opioid receptor binder. However, the quantitative power of this scaffold lies in its amenability to selectivity engineering through N-substitution. A prime example is BU09059, an N-substituted derivative, which achieves high selectivity for the κ-opioid receptor (KOR) over μ- and δ-opioid receptors (MOR and DOR) [1][2]. Specifically, BU09059 displays a 15-fold selectivity for KOR over MOR and a remarkable 616-fold selectivity for KOR over DOR [1]. This stands in stark contrast to the non-selective profile of the unsubstituted parent, as well as related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists which were found to lack high selectivity for either μ or κ receptors .

Kappa Opioid Receptor (KOR) Selectivity Structure-Activity Relationship (SAR) Drug Design

Scaffold Versatility: High-Affinity μ-Agonist Development vs. Antagonist Core

The 4-(3-hydroxyphenyl)piperidine scaffold is not limited to antagonist development; it also serves as a fertile platform for generating highly potent and selective μ-opioid receptor (MOR) agonists. Through targeted structural modifications (e.g., addition of a 3-((dimethylamino)methyl)-4-ol moiety), a derivative, compound 23, was developed and found to be a highly potent and selective MOR agonist with a Ki of 0.0034 nM for MOR [1][2]. This is in stark contrast to the parent scaffold, which is an antagonist, and demonstrates the scaffold's exceptional versatility in generating functionally diverse ligands for the same receptor family. This is a key differentiator from more rigid or less derivatizable analogs.

Mu Opioid Receptor (MOR) Agonism Scaffold Hopping Analgesic Development

Peripheral Selectivity for GI Applications: A High-Performance Derivative vs. Systemic Antagonists

The 4-(3-hydroxyphenyl)piperidine scaffold can be engineered to achieve high peripheral selectivity, a critical feature for treating gastrointestinal disorders without centrally-mediated side effects. A specific derivative, referred to as Compound 3 in a key patent study, demonstrates high affinity for opioid receptors (Ki μ = 0.77 nM, κ = 40 nM, δ = 4.4 nM) and distributes selectively to peripheral receptors with >200-fold selectivity over central receptors following oral administration [1]. This contrasts sharply with non-selective antagonists that cross the blood-brain barrier, such as naltrexone, which can cause centrally-mediated adverse effects. This capability is a direct consequence of the scaffold's SAR, allowing for the rational design of peripherally restricted agents.

Peripherally Restricted Mu-Opioid Receptor Antagonists (PAMORAs) Gastrointestinal Motility Disorders Drug Distribution

4-(3-Hydroxyphenyl)piperidine (CAS 110878-71-2) High-Value Application Scenarios for Procurement and Research


Development of Selective Kappa Opioid Receptor (KOR) Antagonists for Psychiatric Disorders

This is a high-priority application for procuring 4-(3-hydroxyphenyl)piperidine. As demonstrated by BU09059 and JDTic [1][2], the scaffold enables the synthesis of potent and selective KOR antagonists. The key differentiator is the ability to design compounds with a shorter duration of action than prototypical agents like norBNI, which is crucial for developing viable therapeutics for depression, anxiety, and substance abuse disorders where prolonged receptor blockade is undesirable [1]. Procurement of this intermediate provides a direct entry point into a well-validated chemical space for CNS drug discovery.

Synthesis of Peripherally Restricted Mu-Opioid Receptor Antagonists (PAMORAs) for Gastrointestinal Motility Disorders

The 4-(3-hydroxyphenyl)piperidine scaffold is the cornerstone for developing PAMORAs, a clinically and commercially important class of drugs used to treat opioid-induced constipation and postoperative ileus [1]. The quantitative evidence shows that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines can be engineered for high peripheral selectivity (>200-fold) and oral efficacy [1][2]. Procuring this compound is essential for any medicinal chemistry program aiming to discover novel GI-restricted opioid antagonists with improved safety and efficacy profiles compared to earlier generation PAMORAs.

Medicinal Chemistry Scaffold for Dual-Action Ligands: From Antagonist to Agonist Lead Generation

The exceptional versatility of the 4-(3-hydroxyphenyl)piperidine core supports its procurement for broad lead generation efforts. As shown, simple modifications can transform the scaffold from a non-selective antagonist into a picomolar-affinity, highly selective MOR agonist (e.g., Compound 23) [1]. This dual functionality allows a single inventory of the intermediate to support multiple, parallel drug discovery projects. Research groups can simultaneously explore antagonist leads for addiction or pain (e.g., KOR/MOR antagonists) and agonist leads for analgesia (e.g., MOR agonists), maximizing research productivity and return on chemical investment.

Probing Opioid Receptor Conformation and Dynamics with Rigid Analogs

For basic pharmacological research, 4-(3-hydroxyphenyl)piperidine is an ideal starting material for synthesizing conformationally constrained analogs to probe the active conformations of opioid receptors [1][2]. Studies show that locking the 3-hydroxyphenyl group in a piperidine equatorial orientation yields compounds with potencies equal to or better than their flexible counterparts [1][2]. This makes it a valuable tool for academic and industrial labs investigating receptor structure, dynamics, and the molecular basis of ligand efficacy and bias, providing insights that can guide the rational design of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Hydroxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.